molecular formula C27H34O3 B10785120 Nandrolone phenpropionate CAS No. 114949-22-3

Nandrolone phenpropionate

Cat. No.: B10785120
CAS No.: 114949-22-3
M. Wt: 406.6 g/mol
InChI Key: UBWXUGDQUBIEIZ-QNTYDACNSA-N
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Chemical Reactions Analysis

Nandrolone phenpropionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions include ketone derivatives, dihydro derivatives, and various ester derivatives .

Comparison with Similar Compounds

Nandrolone phenpropionate is often compared with other nandrolone esters such as nandrolone decanoate and nandrolone cypionate. While all these compounds share similar anabolic and androgenic properties, this compound has a shorter half-life and faster onset of action compared to its counterparts . This makes it more suitable for conditions requiring rapid therapeutic effects. Other similar compounds include testosterone and its derivatives, which have varying degrees of anabolic and androgenic effects .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWXUGDQUBIEIZ-QNTYDACNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023353
Record name Nandrolone phenpropionate
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Molecular Weight

406.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Nandrolone phenpropionate
Source Human Metabolome Database (HMDB)
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Solubility

4.58e-04 g/L
Record name Nandrolone phenpropionate
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Mechanism of Action

Nandrolone is an androgen receptor agonist. The drug bound to the receptor complexes which allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.
Record name Nandrolone phenpropionate
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CAS No.

62-90-8
Record name Nandrolone phenylpropionate
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Record name 17-β-hydroxyestr-4-en-3-one 17-(3-phenylpropionate)
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Record name NANDROLONE PHENPROPIONATE
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Record name Nandrolone phenpropionate
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Melting Point

118 °C
Record name Nandrolone phenpropionate
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Record name Nandrolone phenpropionate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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